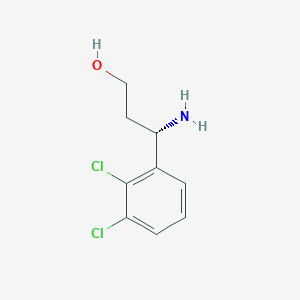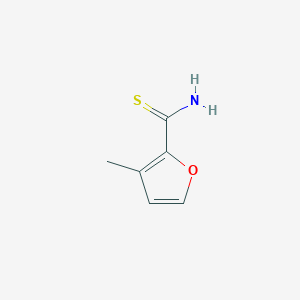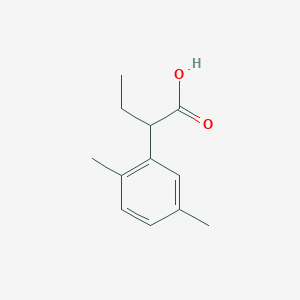
2-(2,5-Dimethylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a butanoic acid backbone with a 2,5-dimethylphenyl substituent at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)butanoic acid typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound typically yields alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
- 2-(2,4-Dimethylphenyl)butanoic acid
- 2-(3,5-Dimethylphenyl)butanoic acid
- 2-(2,5-Dimethylphenyl)propanoic acid
Comparison: 2-(2,5-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit distinct physical and chemical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-4-10(12(13)14)11-7-8(2)5-6-9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14) |
Clave InChI |
WAYLWYKOWCHTBO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C=CC(=C1)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


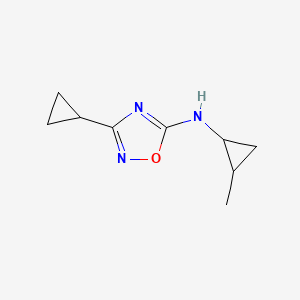
![2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide](/img/structure/B13306447.png)

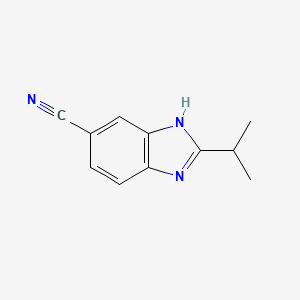
![3-[(1-Cyclohexylethyl)amino]propan-1-ol](/img/structure/B13306462.png)
![2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B13306464.png)
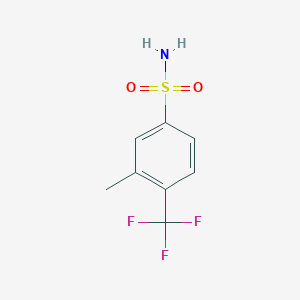
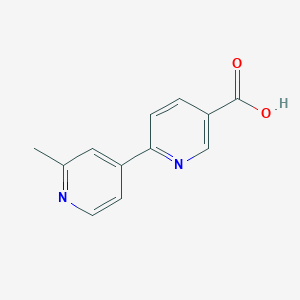

![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)

![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)
